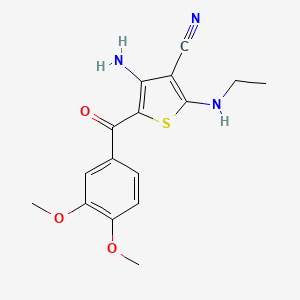
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell growth and differentiation and is overexpressed in many types of cancer. AG-1478 has been extensively studied for its potential as an anticancer agent.
作用机制
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is a selective inhibitor of EGFR tyrosine kinase. It works by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been shown to have a number of biochemical and physiological effects. It inhibits the growth of cancer cells by blocking the activity of EGFR, which is overexpressed in many types of cancer. It also induces apoptosis, or programmed cell death, in cancer cells. Additionally, 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
实验室实验的优点和局限性
One of the main advantages of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is its selectivity for EGFR tyrosine kinase. This makes it a useful tool for studying the role of EGFR in cancer cell growth and proliferation. However, one of the limitations of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile is its relatively low potency compared to other EGFR inhibitors. This can make it difficult to achieve complete inhibition of EGFR activity in some cell lines. Additionally, 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research on 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. Another area of interest is the use of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to fully understand the mechanisms underlying the anticancer effects of 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile and to identify potential biomarkers that can be used to predict response to treatment.
合成方法
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with 2-ethylthiophene-3-carbonitrile to form an intermediate product, which is then reacted with ethylamine and 4-aminophenol to yield 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile. The purity of the final product can be improved through recrystallization and purification by column chromatography.
科学研究应用
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)-3-thiophenecarbonitrile works by blocking the activity of EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and survival. This makes it a promising candidate for the development of targeted cancer therapies.
属性
IUPAC Name |
4-amino-5-(3,4-dimethoxybenzoyl)-2-(ethylamino)thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-19-16-10(8-17)13(18)15(23-16)14(20)9-5-6-11(21-2)12(7-9)22-3/h5-7,19H,4,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAKFDQUTPYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C(=C(S1)C(=O)C2=CC(=C(C=C2)OC)OC)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(mesityloxy)but-2-en-1-yl]-1H-imidazole hydrochloride](/img/structure/B6034493.png)
![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6034497.png)
![1-tert-butyl-4-(3-hydroxy-4-methoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034506.png)

![N-cyclohexyl-N,4-dimethyl-5-{1-[(2-pyridinylmethyl)amino]ethyl}-2-pyrimidinamine](/img/structure/B6034520.png)
![tert-butyl 4-[(8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B6034528.png)
![7-[(2-methoxypyridin-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6034541.png)
![1-(4-bromophenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6034547.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[1-(3-isoxazolyl)ethyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6034548.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]pyrrolidine](/img/structure/B6034561.png)
![4-benzyl-1-{3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B6034567.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(2-phenylethyl)-1-piperidinecarboxamide](/img/structure/B6034577.png)
![N-cyclopropyl-1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6034581.png)
